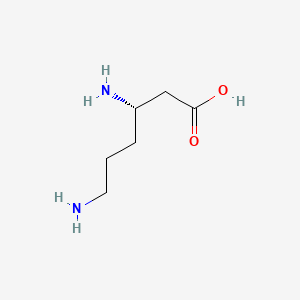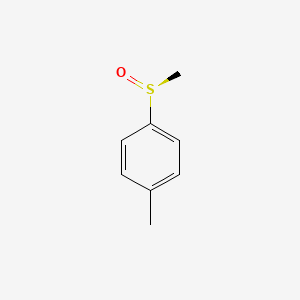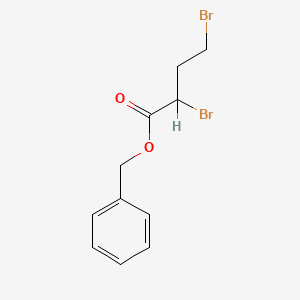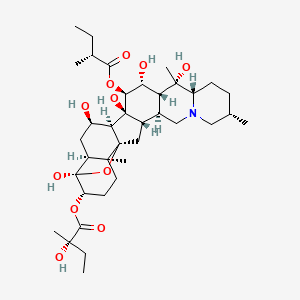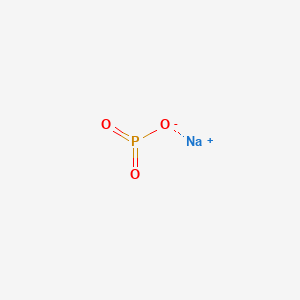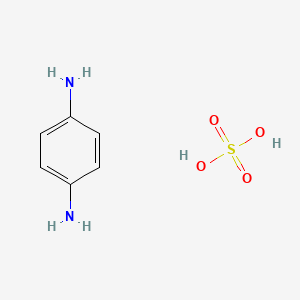
Dichloro(1,5-cyclooctadiene)ruthenium(II)
Overview
Description
Dichloro(1,5-cyclooctadiene)ruthenium(II) is a versatile ruthenium catalyst precursor . It is used with NHC ligand to catalyze greener amide bond formation by dehydrogenative coupling of amines and alcohols .
Synthesis Analysis
While specific synthesis methods were not found in the search results, it is known that Dichloro(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst precursor in various chemical reactions .Molecular Structure Analysis
The molecular formula of Dichloro(1,5-cyclooctadiene)ruthenium(II) is C8H12Cl2Ru . The InChI key is DMRVBCXRFYZCPR-PHFPKPIQSA-L . The SMILES representation is [Cl-]. [Cl-]. [Ru++].C1C\C=C/CC\C=C/1 .Chemical Reactions Analysis
Dichloro(1,5-cyclooctadiene)ruthenium(II) is used with IMes to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . It is a versatile ruthenium catalyst precursor used in various chemical reactions .Physical And Chemical Properties Analysis
Dichloro(1,5-cyclooctadiene)ruthenium(II) has a molecular weight of 280.16 . It appears as brown to black crystals or powder . The melting point is 293°C .Scientific Research Applications
Catalytic Applications
Dichloro(1,5-cyclooctadiene)ruthenium(II) has been employed as a catalyst in various chemical reactions. For example, it has been utilized in the acceptorless dehydrogenative oxidation of primary amines into nitriles, showcasing high selectivity and yielding nitrile compounds with hydrogen as the sole byproduct (Muthaiah & Kannan, 2020). This reaction exemplifies the complex's capability in facilitating environmentally friendly chemical transformations.
Material Science and Nanotechnology
In material science, the ruthenium complex has found applications in the synthesis of nanocatalysts. For instance, ruthenium nanoparticles have been generated from dichloro(1,5-cyclooctadiene)ruthenium(II) for the hydrogenation of 1,5-cyclooctadiene under atmospheric hydrogen pressure, demonstrating high efficiency and selectivity (Liu & Wang, 2022). This application highlights the complex's role in the development of advanced catalytic materials.
Organic Synthesis
The compound's role extends to organic synthesis, where it serves as a catalyst for novel reactions. An example is the coupling of vinyl halides with olefins catalyzed by ruthenium complexes derived from dichloro(1,5-cyclooctadiene)ruthenium(II), leading to substituted dienes (Mitsudo et al., 1992). Such reactions are pivotal in creating complex organic molecules with potential applications in pharmaceuticals and materials.
Mechanistic Insights and Ligand Behavior
Further research has provided insights into the mechanistic aspects and ligand behavior of dichloro(1,5-cyclooctadiene)ruthenium(II) complexes. Studies have explored the effects of ligand modification on the geometry and reactivity of ruthenium complexes, contributing to our understanding of organometallic chemistry fundamentals (Joshi et al., 1990).
Safety and Hazards
Dichloro(1,5-cyclooctadiene)ruthenium(II) is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Dichloro(1,5-cyclooctadiene)ruthenium(II) is a versatile ruthenium catalyst precursor . Its primary targets are the molecules involved in the formation of amide bonds, specifically alcohols and amines .
Mode of Action
The compound interacts with its targets through a process known as dehydrogenative coupling . This process involves the removal of hydrogen from the alcohol and amine molecules, leading to the formation of an amide bond .
Biochemical Pathways
The dehydrogenative coupling of alcohols and amines catalyzed by Dichloro(1,5-cyclooctadiene)ruthenium(II) leads to the formation of amide bonds . This reaction is a key step in many biochemical pathways, including the synthesis of proteins and other complex molecules.
Result of Action
The result of the action of Dichloro(1,5-cyclooctadiene)ruthenium(II) is the formation of amide bonds . These bonds are fundamental in the structure of proteins, which play crucial roles in virtually all biological processes.
properties
IUPAC Name |
cycloocta-1,5-diene;dichlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRVBCXRFYZCPR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50982-12-2, 50982-13-3 | |
| Record name | Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rutheniumdichlor[1,2,5,6-\h)-1,5-cyclooctadien]-, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



